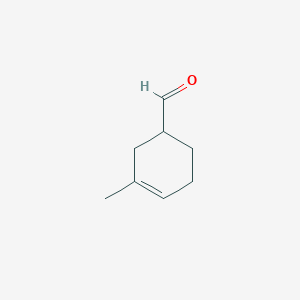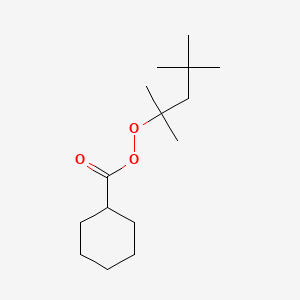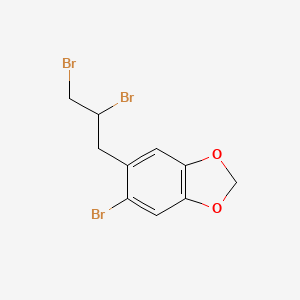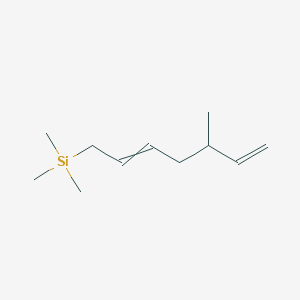
Trimethyl(5-methylhepta-2,6-dien-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(5-methylhepta-2,6-dien-1-yl)silane is a chemical compound with the molecular formula C11H22Si. It is a silane derivative characterized by the presence of a trimethylsilyl group attached to a heptadienyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(5-methylhepta-2,6-dien-1-yl)silane typically involves the reaction of a heptadienyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of 5-methylhepta-2,6-dien-1-ol with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(5-methylhepta-2,6-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the double bonds in the heptadienyl chain to single bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Saturated silane compounds.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl(5-methylhepta-2,6-dien-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
Wirkmechanismus
The mechanism of action of Trimethyl(5-methylhepta-2,6-dien-1-yl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The heptadienyl chain can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(5-methylhepta-2,6-dien-1-yl)silane: Unique due to its heptadienyl chain and trimethylsilyl group.
m-Camphorene: Another compound with a heptadienyl structure but lacks the trimethylsilyl group.
Eigenschaften
CAS-Nummer |
56483-97-7 |
|---|---|
Molekularformel |
C11H22Si |
Molekulargewicht |
182.38 g/mol |
IUPAC-Name |
trimethyl(5-methylhepta-2,6-dienyl)silane |
InChI |
InChI=1S/C11H22Si/c1-6-11(2)9-7-8-10-12(3,4)5/h6-8,11H,1,9-10H2,2-5H3 |
InChI-Schlüssel |
OJMMUJLYNSDEAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=CC[Si](C)(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
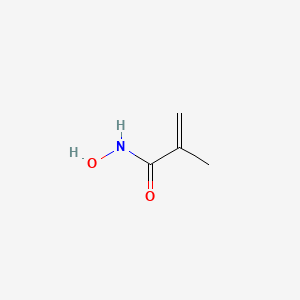

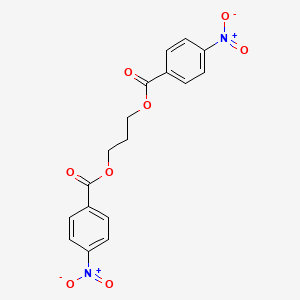
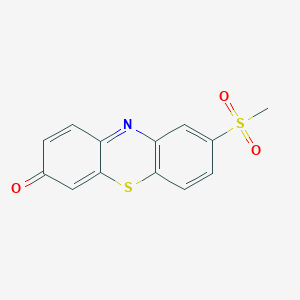
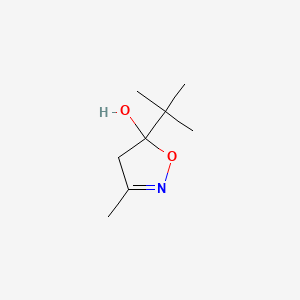
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

